
Hsd17B13-IN-47
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-47 is a chemical compound that has garnered significant interest in recent years due to its potential therapeutic applications, particularly in the treatment of liver diseases. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is associated with lipid metabolism and liver function. This compound has shown promise in preclinical studies for its ability to modulate lipid droplet formation and reduce liver inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-47 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and environmentally friendly. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-47 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-47 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta dehydrogenase 13 and its role in lipid metabolism.
Biology: Investigated for its effects on lipid droplet formation and cellular lipid metabolism.
Medicine: Explored as a potential therapeutic agent for the treatment of liver diseases, such as nonalcoholic fatty liver disease and nonalcoholic steatohepatitis.
Wirkmechanismus
Hsd17B13-IN-47 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipids and the formation of lipid droplets in hepatocytes. By inhibiting this enzyme, this compound reduces the formation of lipid droplets and modulates lipid metabolism, leading to a reduction in liver inflammation and fibrosis. The molecular targets and pathways involved include the modulation of lipid droplet-associated proteins and the regulation of lipid metabolism pathways.
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-47 is unique compared to other similar compounds due to its high selectivity and potency as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13. Similar compounds include:
BI-3231: Another potent and selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13, used as a chemical probe in scientific research.
Hsd17B13-IN-45: A related compound with similar inhibitory activity but different pharmacokinetic properties.
Hsd17B13-IN-50: A newer compound with improved selectivity and potency compared to earlier inhibitors.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles, selectivity, and potency, making this compound a unique and valuable tool in the study and treatment of liver diseases.
Eigenschaften
Molekularformel |
C30H33F2NO5S |
|---|---|
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
4-[[3-[4-(4-tert-butylcyclohexyl)phenyl]-2-fluorophenyl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C30H33F2NO5S/c1-30(2,3)21-14-12-19(13-15-21)18-8-10-20(11-9-18)22-6-5-7-27(28(22)32)39(36,37)33-25-17-24(31)23(29(34)35)16-26(25)38-4/h5-11,16-17,19,21,33H,12-15H2,1-4H3,(H,34,35) |
InChI-Schlüssel |
YYYZPFNIERYGFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=CC=C3)S(=O)(=O)NC4=C(C=C(C(=C4)F)C(=O)O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


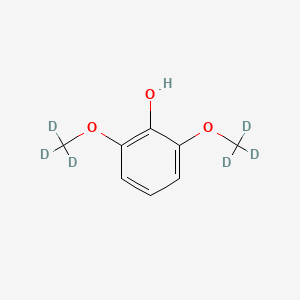
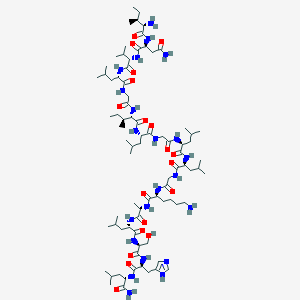
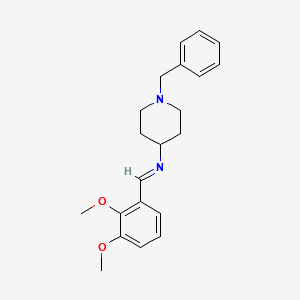

![3-(5-Tert-butyl-2-methoxyphenyl)-4-[1-methyl-5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyrazol-3-yl]butanoic acid](/img/structure/B12386271.png)
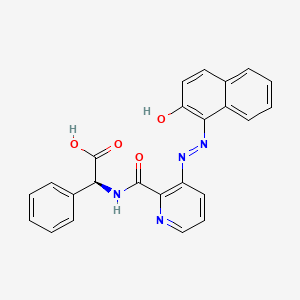
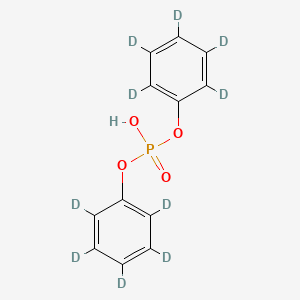

![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)



![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
